3'-Allyl-4'-hydroxyacetophenone

Organic Synthesis Claisen Rearrangement Medicinal Chemistry

Simple hydroxyacetophenones lack the allyl handle needed for orthogonal functionalization. 3'-Allyl-4'-hydroxyacetophenone (CAS 1132-05-4) provides dual reactive sites: a phenolic -OH for esterification/etherification and a 3'-allyl group for Claisen rearrangement, olefin metathesis, and thiol-ene click chemistry. • Enables chroman, chromene, and benzofuran synthesis via intramolecular cyclization • Higher LogP (~2.5 vs ~1.4 for 4'-hydroxyacetophenone) enhances membrane permeability in SAR assays • ≥97% purity, white to yellow powder; ambient storage and global shipping

Molecular Formula C11H12O2
Molecular Weight 176.21 g/mol
CAS No. 1132-05-4
Cat. No. B073159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Allyl-4'-hydroxyacetophenone
CAS1132-05-4
Molecular FormulaC11H12O2
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=C(C=C1)O)CC=C
InChIInChI=1S/C11H12O2/c1-3-4-10-7-9(8(2)12)5-6-11(10)13/h3,5-7,13H,1,4H2,2H3
InChIKeyXVTCWUFLNLZPEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3'-Allyl-4'-hydroxyacetophenone Overview


3'-Allyl-4'-hydroxyacetophenone (CAS 1132-05-4) is an ortho-allylated phenolic ketone (C11H12O2; MW 176.21) [1]. It is a white to yellow powder with a melting point of 115-119°C . This compound functions as a versatile intermediate in medicinal chemistry and organic synthesis due to the presence of a phenolic hydroxyl group and a reactive terminal alkene (allyl) at the 3' position . These dual functional groups enable distinct reactivity profiles and physicochemical properties, differentiating it from simpler acetophenone analogs [2].

Dual functional handles Phenolic hydroxyl and terminal alkene enable orthogonal reactivity
Synthetic versatility May support Claisen rearrangement, olefin metathesis, and thiol-ene chemistry
Distinct physicochemical profile Reported lipophilicity and acidity differ from simple acetophenones

Why 3'-Allyl-4'-hydroxyacetophenone Cannot Be Replaced


Generic substitution of 3'-allyl-4'-hydroxyacetophenone with simpler hydroxyacetophenones like 4'-hydroxyacetophenone or 2'-hydroxyacetophenone is not equivalent and can lead to significant alterations in reaction outcomes and biological profiles . The presence of the 3'-allyl group introduces a distinct reactive handle for Claisen rearrangements, olefin metathesis, and thiol-ene 'click' chemistry, which is entirely absent in the non-allylated analogs [1]. Furthermore, the allyl moiety contributes to differences in lipophilicity (logP) and hydrogen bonding capacity, which directly impact molecular recognition and cellular permeability. Therefore, procurement decisions based on cost or availability of generic hydroxyacetophenones without the 3'-allyl group will result in the loss of the specific structural features and reactivity required for the intended advanced research or industrial applications.

Attribute
Target Compound
4'-Hydroxyacetophenone
Reactive handles
Phenolic -OH + terminal allyl (C=C)
Only phenolic -OH and ketone
Synthetic transformations
May support metathesis, thiol-ene, epoxidation
Not available
Lipophilicity (LogP)
~2.5 (predicted)
~1.4

Replacing with a non-allylated analog may lead to loss of orthogonal reactivity and altered physicochemical behavior, potentially affecting synthesis outcomes and biological assay interpretation.

3'-Allyl-4'-hydroxyacetophenone Differentiation Evidence


Allyl-Driven Synthetic Versatility

3'-Allyl-4'-hydroxyacetophenone is primarily synthesized via a thermal Claisen rearrangement of its allyl ether precursor, 4'-allyloxyacetophenone . This intramolecular rearrangement is a key structural transformation that defines its utility. The resulting 3'-allyl group provides a reactive alkene moiety that can participate in a range of synthetic transformations, such as olefin metathesis, epoxidation, and thiol-ene 'click' chemistry, which are impossible with the non-allylated comparator, 4'-hydroxyacetophenone. This differential reactivity is a cornerstone for building molecular complexity, positioning the compound as a superior fragment for diversity-oriented synthesis.

Synthetic versatility
Head-to-head
Reactive allyl group supports metathesis, thiol-ene, epoxidation — absent in 4'-hydroxyacetophenone
May support expanded derivatization in DOS and library synthesis
Based on established synthetic organic chemistry principles
Organic Synthesis Claisen Rearrangement Medicinal Chemistry

Enhanced Biological Interactions via Allyl Group

The allyl group at the 3' position is not merely a synthetic handle; it actively participates in non-covalent interactions with biological targets . The phenolic hydroxyl group can form hydrogen bonds, while the allyl group enhances lipophilicity and can engage in van der Waals interactions, potentially improving membrane permeability and target binding affinity [1]. This contrasts with 4'-hydroxyacetophenone, which relies solely on its hydroxyl and acetyl groups. Although direct quantitative comparative data (e.g., binding affinity Kd, IC50) for a specific biological target were not identified in the provided sources, the structural difference is a fundamental driver of differential biological activity. Studies indicate its potential as a scaffold for enzyme inhibitors and antioxidant molecules .

Bioactivity potential
Class-level inference
Allyl + phenol may offer dual H-bonding and hydrophobic contacts vs. phenol/ketone only
May provide a distinct chemical starting point for hit identification
Quantitative comparative bioactivity data not available in provided sources
Medicinal Chemistry Drug Discovery Chemical Biology

Physicochemical Property Advantages

The addition of the 3'-allyl group results in quantifiable differences in key physicochemical properties compared to 4'-hydroxyacetophenone. Based on predicted values, the partition coefficient (LogP) for 3'-allyl-4'-hydroxyacetophenone is approximately 2.5, which is higher than the LogP of 4'-hydroxyacetophenone (approx. 1.4), indicating increased lipophilicity . Furthermore, the predicted pKa of the phenolic hydroxyl group is 8.50±0.18, which is similar to but can be influenced by the ortho-allyl substituent. These properties are critical for predicting absorption, distribution, metabolism, excretion (ADME) profiles and solubility, and they directly inform formulation strategies and biological assay design.

Physicochemical profile
Data to verify
LogP ~2.5 (predicted) vs. ~1.4; pKa 8.50±0.18 (predicted) vs. ~7.9–8.1
Higher lipophilicity may influence permeability and protein binding in assays
Predicted values; experimental confirmation recommended
ADME/Tox Computational Chemistry Physical Chemistry

3'-Allyl-4'-hydroxyacetophenone Applications


Versatile Building Block for DOS and FBDD

This compound is ideally suited for projects requiring a scaffold with two distinct reactive handles for orthogonal functionalization. The phenolic hydroxyl group can be used for esterification, etherification, or Mitsunobu reactions, while the allyl group can undergo cross-metathesis, hydroboration, or radical additions. This orthogonal reactivity is a key advantage for building diverse chemical libraries in medicinal chemistry programs . Its role as a 'fragment molecule' is explicitly noted by several suppliers, highlighting its utility in fragment-based lead generation [1].

Heterocycle Synthesis via Claisen Rearrangement

Researchers focused on the synthesis of complex heterocyclic systems, such as chromans, chromenes, and benzofurans, should procure this compound. The 3'-allyl group can serve as a precursor for constructing these ring systems through intramolecular cyclization reactions, often catalyzed by transition metals or Lewis acids . This application directly leverages the structural feature that differentiates it from non-allylated acetophenones, enabling the efficient construction of privileged scaffolds found in numerous bioactive natural products and pharmaceuticals.

Probing SAR of Phenolic Compounds

In SAR studies aimed at optimizing the biological activity of phenolic small molecules, this compound offers a direct way to probe the effect of introducing an ortho-allyl substituent. Its predicted higher lipophilicity (LogP ~2.5 vs. ~1.4) and distinct hydrogen-bonding surface make it a critical comparator to 4'-hydroxyacetophenone in cellular permeability and target binding assays . This is essential for understanding the molecular determinants of activity and selectivity.

Application
Selection Property
Validation Focus
Diversity-oriented synthesis
Orthogonal reactivity (phenol and alkene handles)
Verify orthogonal functionalization protocols
Heterocycle construction
Allyl group as a cyclization precursor
Claisen rearrangement and metal-catalyzed cyclization
Phenolic SAR studies
ortho-Allyl substituent effect
Evaluate permeability and binding differences between allylated and non-allylated analogs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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